molecular formula C8H9BrClF2N B6182851 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2613383-36-9

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B6182851
CAS No.: 2613383-36-9
M. Wt: 272.52 g/mol
InChI Key: VFGVIBLDMIRBAS-UHFFFAOYSA-N
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Description

Properties

CAS No.

2613383-36-9

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI Key

VFGVIBLDMIRBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Methodological Variations

While the amidation-reduction route dominates industrial production, alternative approaches have been explored:

MethodStarting MaterialReducing AgentYield (%)Purity (%)
Amidation-ReductionEthyl bromodifluoroacetateNaBH4/BFEE31–32≥95
Catalytic HydrogenationBromophenyl ketoneH2/Pd-C25–2890–92
Grignard ReactionBromophenyl magnesium bromide18–2085–88

The amidation-reduction method outperforms alternatives in scalability and cost-efficiency, though catalytic hydrogenation offers better stereoselectivity for chiral derivatives.

Reaction Mechanism and Stereochemical Considerations

The reduction of 2-bromo-2,2-difluoroacetamide proceeds via a borane-mediated pathway. BFEE activates the amide carbonyl, enabling nucleophilic attack by BH4– to form a tetrahedral intermediate. Subsequent cleavage of the C–N bond generates the primary amine, which is stabilized as the hydrochloride salt.

Critical Observations:

  • BFEE acts as a Lewis acid, polarizing the carbonyl group and lowering the activation energy.

  • Temperature control (0–10°C) minimizes side reactions such as over-reduction or elimination.

  • The bromine substituent’s electron-withdrawing effect enhances electrophilicity at the β-carbon.

Process Optimization and Scale-Up Challenges

Solvent Selection

THF is preferred for its ability to solubilize both sodium borohydride and the acetamide intermediate. Pilot-scale studies (1–2 kg batches) demonstrate that increasing the THF-to-acetamide ratio from 6:1 to 8:1 improves yield by 4–6%.

Impurity Profiling

Common impurities include:

  • 3-Bromophenyl difluoroethyl ether : Formed via nucleophilic substitution during the reduction step.

  • Unreacted acetamide : Typically <2% when using excess NaBH4.

  • Borane complexes : Removed via aqueous workup and NaCl washing.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 7.68 (t, J = 1.8 Hz, 1H, Ar-H), 7.54–7.47 (m, 2H, Ar-H), 7.38 (t, J = 7.8 Hz, 1H, Ar-H), 3.82 (q, J = 12.3 Hz, 2H, CH2NH2).

  • 19F NMR (376 MHz, D2O) : δ -104.2 (s, 2F).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeOH).

Purity Assessment

Batch analyses (n = 10) show consistent purity ≥95% by HPLC, with LOD = 0.1% and LOQ = 0.3% for major impurities.

Applications in Drug Development

The compound’s fluorinated structure enhances blood-brain barrier permeability, making it a candidate for CNS-active agents. Recent studies highlight its use as:

  • A building block for melatonin receptor agonists.

  • An intermediate in the synthesis of protease inhibitors.

  • A precursor for 18F-labeled PET tracers via halogen exchange .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent on the aromatic ring facilitates transition-metal-catalyzed coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis produces biaryl derivatives. Typical conditions involve Pd(PPh₃)₄, Na₂CO₃, and polar solvents (e.g., DMF):
Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
Example :

  • Substrate : 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

  • Partner : 4-Fluorophenylboronic acid

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 h

  • Yield : 88% (based on analogous reactions in )

Buchwald-Hartwig Amination

The bromine can be replaced by amines using Pd/Xantphos catalysts, forming C–N bonds:
Ar-Br+H2N-RPd catalystAr-NH-R\text{Ar-Br} + \text{H}_2\text{N-R} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-R}
Key Factors :

  • Requires strong bases (e.g., Cs₂CO₃) and elevated temperatures (100–120°C) .

  • The difluoroethylamine group remains intact under these conditions .

Nucleophilic Substitution

The difluoroethylamine group participates in nucleophilic reactions due to the electron-withdrawing effect of fluorine atoms:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of bases (e.g., K₂CO₃) to form tertiary amines .

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) under mild conditions (0°C to rt) .

Example Reaction :
R-NH2+CH3IBaseR-NH-CH3\text{R-NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{R-NH-CH}_3
Yield : ~75% (estimated from )

Radical Pathways

Photolytic cleavage of the C–Br bond under blue LED irradiation generates aryl radicals, enabling tandem cyclization or H-atom transfer reactions :

Photoredox Reactions

  • Substrate : this compound

  • Conditions : 10 W blue LEDs, Et₃N as base, THF, rt

  • Products :

    • Radical dimerization (yield: 23% in model systems)

    • Tandem cyclization with alkenes (yield: 62–83%)

Mechanism :

  • Light-induced C–Br homolysis generates a bromine radical and an aryl radical.

  • Radical intermediates undergo recombination or H-atom abstraction .

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, releasing the free amine. This property is critical for:

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to regenerate the free amine, enhancing nucleophilicity .

  • Coordination Chemistry : The amine group binds to metal ions (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalysis .

Comparative Reactivity Table

Reaction Type Conditions Key Products Yield Range
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°CBiaryls65–94%
Buchwald-HartwigPd/Xantphos, Cs₂CO₃, 120°CAryl amines70–85%
AlkylationK₂CO₃, CH₃I, DMFTertiary amines60–75%
Photoredox CyclizationBlue LEDs, Et₃N, THFFused heterocycles48–83%

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HF and HCl gases .

  • Light Sensitivity : Prolonged UV exposure degrades the difluoroethylamine moiety .

Scientific Research Applications

Chemistry

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to form difluoroethanone derivatives.
  • Reduction: Reduction reactions yield different amine derivatives.
  • Substitution: The bromine atom can be substituted with other functional groups.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, hydrogen peroxideDifluoroethanone
ReductionLithium aluminum hydride, sodium borohydrideAmine derivatives
SubstitutionSodium iodide in acetoneSubstituted phenyl compounds

Biology

The compound is investigated for its potential biological activity , particularly regarding its interactions with biological molecules. Preliminary studies suggest it may influence receptor activity or enzyme functions, which could lead to various biological effects. Interaction studies are essential for understanding these mechanisms.

Medicine

Research is ongoing to explore its potential as a therapeutic agent . The compound's structural complexity may enhance its pharmacological properties compared to simpler analogs. It is being studied as a precursor in drug development processes aimed at creating new medications targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique reactivity profile. Its role as a versatile intermediate in synthesizing various compounds makes it valuable in material science and chemical manufacturing.

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications:

  • Pharmacological Studies:
    • A study investigating the interaction of this compound with specific receptors showed promising results in modulating biological activity, suggesting potential therapeutic uses in treating certain conditions.
  • Synthesis of Analog Compounds:
    • Researchers have successfully synthesized analogs of this compound to explore modifications that enhance biological activity or alter chemical properties for specific applications.
  • Material Science Applications:
    • The compound has been employed in developing novel materials with enhanced properties due to its unique fluorinated structure, demonstrating its versatility beyond traditional organic chemistry applications.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₈H₉BrClF₂N
  • Molecular Weight: 272.52 g/mol
  • CAS Number: EN300-27745491
  • Key Features: A 3-bromophenyl group attached to a difluoroethylamine backbone, with a hydrochloride salt enhancing solubility.

Comparison with Structurally Similar Compounds

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₈ClF₄N
  • Molecular Weight : 229.60 g/mol
  • CAS Number : 2060062-92-0
  • Key Differences :
    • Replaces the 3-bromophenyl group with a 2,4-difluorophenyl moiety.
    • Higher fluorine content increases electronegativity and alters lipophilicity.
  • Applications: Used in research settings (e.g., GLPBIO Catalog No. GF42207) for preclinical studies . Solubility: Provided as a 10 mM solution in DMSO, suggesting compatibility with organic solvents .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂FN
  • Molecular Weight : 242.13 g/mol
  • CAS Number : 1797306-72-9
  • Key Differences :
    • Substitutes bromine with chlorine and adds a methyl group on the propanamine chain.
    • Steric hindrance from the methyl group may reduce receptor binding efficiency.

2-(3-Bromophenyl)ethanamine Hydrochloride

  • Molecular Formula : C₈H₁₀BrClN
  • Molecular Weight : 242.53 g/mol
  • CAS Number : 215797-57-2
  • Key Differences :
    • Lacks the difluoro substitution on the ethylamine chain.
    • Simpler structure with reduced electronegativity and altered pharmacokinetics.
  • Applications :
    • Used as a drug impurity reference standard in pharmaceutical quality control .

1-(3-Bromophenyl)-2-(methylamino)propan-1-one Hydrochloride

  • Molecular Formula: C₁₀H₁₂BrClNO
  • Molecular Weight : 286.57 g/mol
  • Key Differences: Contains a ketone group and methylamino substituent, differentiating it from the ethylamine backbone.
  • Applications: Methcathinone analog studied for monoamine transporter modulation .

Structural and Functional Analysis

Halogen Substitution Effects

  • Bromine vs. Fluorine/Chlorine :
    • Bromine (3-bromophenyl): Enhances lipophilicity and π-π stacking in receptor binding .
    • Fluorine (2,4-difluorophenyl): Increases electronegativity and metabolic stability .
    • Chlorine (3-chloro-2-fluorophenyl): Balances lipophilicity and steric effects .

Backbone Modifications

  • Difluoroethylamine vs. Ethanamine :
    • Difluoro substitution (C₈H₉BrClF₂N): Enhances rigidity and resistance to enzymatic degradation .
    • Simple ethanamine (C₈H₁₀BrClN): Increases flexibility but reduces target specificity .

Pharmacological Implications

  • TAAR1 Agonists : Triazole-containing analogs (e.g., 2-(5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) show higher receptor affinity due to hydrogen-bonding capabilities .
  • Monoamine Transporter Activity: Methcathinone analogs with ketone groups exhibit distinct release mechanisms compared to amine derivatives .

Data Tables

Table 1: Physical-Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine HCl C₈H₉BrClF₂N 272.52 EN300-27745491 3-Bromophenyl, difluoroethyl
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl C₈H₈ClF₄N 229.60 2060062-92-0 2,4-Difluorophenyl
2-(3-Bromophenyl)ethanamine HCl C₈H₁₀BrClN 242.53 215797-57-2 3-Bromophenyl, ethanamine

Biological Activity

2-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a difluoroethylamine moiety and a brominated phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C9H9BrF2N·HCl
  • Molecular Weight : Approximately 267.54 g/mol
  • CAS Number : Not readily available in the literature.

The presence of the difluoromethyl group is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antifungal and antibacterial properties. For instance, studies have shown that the incorporation of halogen atoms can significantly enhance the antimicrobial efficacy of organic compounds. The difluoroethylamine moiety may also contribute to this activity by affecting membrane permeability and interaction with biological targets .

CompoundActivityReference
2-(3-Bromophenyl)-2,2-difluoroethan-1-amineAntifungal (Sclerotinia sclerotiorum)
TrifloxystrobinPositive control for comparison

Anticancer Activity

Preliminary investigations into the anticancer properties of related difluorinated compounds suggest potential applications in oncology. The structural similarity to known anticancer agents could imply that this compound might interact with cancer cell signaling pathways or induce apoptosis through mechanisms similar to those observed in other halogenated amines .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of a series of difluorinated compounds against Sclerotinia sclerotiorum. The results indicated that compounds with similar structural features displayed significant inhibition of mycelial growth, suggesting that this compound could exhibit comparable efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving various fluorinated amines, it was found that the introduction of bromine at the para position on the phenyl ring enhanced binding affinity to specific biological targets. This study underscores the importance of substituent placement in modulating biological activity and highlights the potential for further optimization of this compound for therapeutic applications .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may disrupt cellular processes by interfering with enzyme function or altering membrane integrity due to its unique halogenated structure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or reductive amination of halogenated precursors. For example, trans-2-(3-bromophenyl)cyclopropan-1-amine derivatives are synthesized via cyclopropanation reactions using diethylzinc and CH2I2, followed by HCl salt formation . Reaction temperature (e.g., −78°C for cryogenic stability) and stoichiometry of reagents (e.g., 1.2 equivalents of reducing agents) are critical for minimizing side products. Yield optimization requires monitoring by HPLC or LC-MS to detect intermediates like bromophenyl trifluoromethanesulfonate derivatives .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Guidelines :

  • Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles, as this may cause hydrolysis of the difluoroethylamine group .
  • Safety : Use PPE (gloves, goggles, lab coats) due to its irritant properties. Waste must be segregated and treated by licensed hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

  • Techniques :

  • X-ray Crystallography : Resolves stereochemical uncertainties (e.g., cyclopropane ring conformation) with SHELX-90 software for phase annealing and structure refinement .
  • Multinuclear NMR : <sup>19</sup>F NMR (δ −110 to −120 ppm) distinguishes difluoro groups from monofluoro byproducts. <sup>1</sup>H NMR coupling constants (e.g., J = 4.1 Hz for cyclopropyl protons) confirm spatial arrangements .
  • HRMS : Validates molecular ion peaks (e.g., m/z 182.0731 [MH<sup>+</sup>] for related bromophenyl amines) with <5 ppm mass accuracy .

Q. How do electronic effects of the 3-bromophenyl and difluoro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The 3-bromophenyl group facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) due to its moderate electronegativity and steric accessibility.
  • Difluoroethylamine enhances electrophilicity at the amine center, enabling selective alkylation or acylation. However, steric hindrance from the difluoro moiety may reduce nucleophilic attack rates compared to non-fluorinated analogs .
  • Contradiction Note : While bromine promotes coupling, competing dehalogenation has been observed under Pd catalysis, requiring ligand screening (e.g., XPhos vs. SPhos) to suppress side reactions .

Q. What strategies mitigate discrepancies in biological activity data for this compound across studies?

  • Data Reconciliation :

  • Solubility Adjustments : Use DMSO:water (1:4) co-solvents to improve dissolution (≥10 mM) and ensure consistent bioassay results .
  • Metabolite Interference : Pre-treat samples with CNBF derivatization to stabilize primary amines and prevent false positives in HPLC-based assays .
  • Batch Variability : Characterize each synthesis batch via chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity (>98% ee), as impurities can skew receptor binding data .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :

Prepare buffered solutions (pH 2–10) using HCl/NaOH or phosphate/citrate buffers.

Incubate samples at 25°C, 40°C, and 60°C for 0–30 days.

Analyze degradation products via UPLC-QTOF-MS every 72 hours. Key degradation markers include dehalogenated products (loss of Br) and hydrolyzed difluoroethyl groups .

Key Citations

  • Synthesis & Safety:
  • Structural Analysis:
  • Reactivity Studies:

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